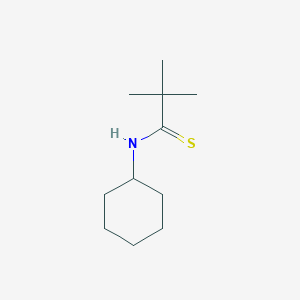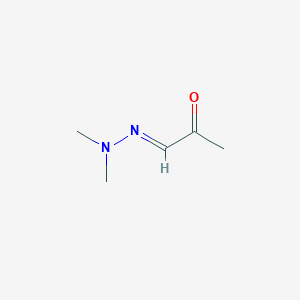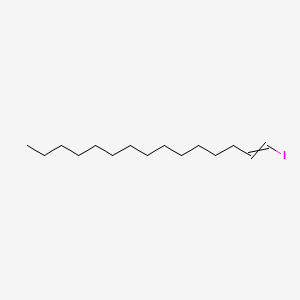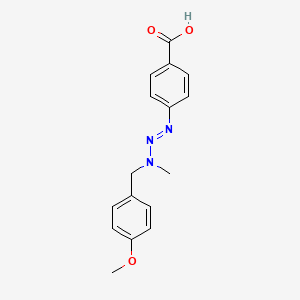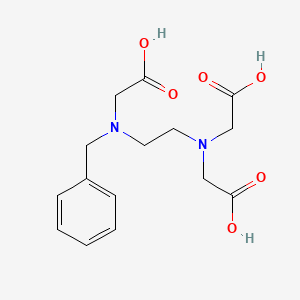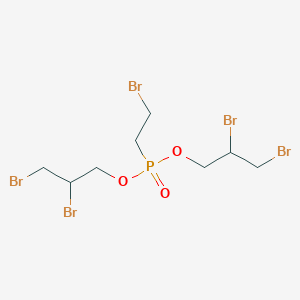
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate: is a chemical compound with the molecular formula C6H11Br4O4P . This compound is known for its unique structure, which includes multiple bromine atoms and a phosphonate group. It is used in various scientific research applications due to its reactivity and potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate typically involves the reaction of 2,3-dibromopropanol with phosphorous oxychloride in the presence of a base . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates , while oxidation reactions can produce phosphonic acids .
Scientific Research Applications
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studying its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: Investigating its potential therapeutic effects and toxicity.
Industry: Used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate involves its interaction with biological molecules. The compound can inhibit enzymes by binding to their active sites, affecting their activity. The bromine atoms and phosphonate group play crucial roles in these interactions, potentially leading to the inhibition of key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tris(2,3-dibromopropyl) phosphate
- Diethyl 2-bromoethylphosphonate
- Bis(2,3-dibromopropyl) phosphate
Uniqueness
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate is unique due to its specific combination of bromine atoms and a phosphonate group. This structure provides distinct reactivity and biological effects compared to other similar compounds .
Properties
CAS No. |
64433-33-6 |
|---|---|
Molecular Formula |
C8H14Br5O3P |
Molecular Weight |
588.69 g/mol |
IUPAC Name |
1,2-dibromo-3-[2-bromoethyl(2,3-dibromopropoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H14Br5O3P/c9-1-2-17(14,15-5-7(12)3-10)16-6-8(13)4-11/h7-8H,1-6H2 |
InChI Key |
KPLGKZQXIFXYBR-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)P(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
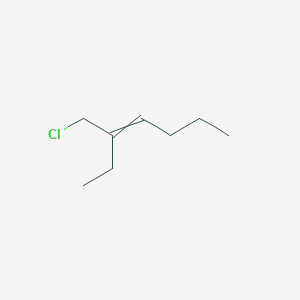
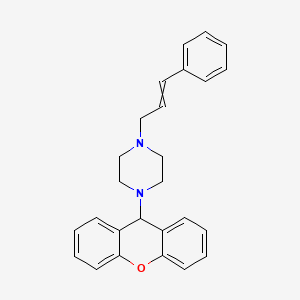
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
